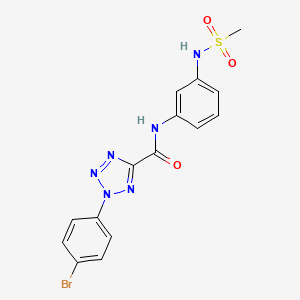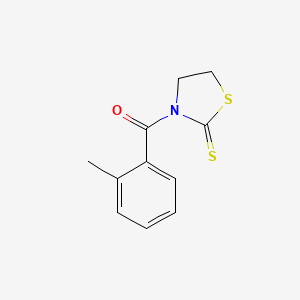
3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoylthiourea derivatives, which may be structurally similar to the compound you’re asking about, are known for their effective biological activities . They have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar compounds often involves starting from a benzoic acid derivative and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of a base and a solvent .科学的研究の応用
3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, this compound has been found to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. In agriculture, this compound has been found to possess significant antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, this compound has been found to possess significant photoluminescent properties, making it a potential candidate for use as a fluorescent material.
作用機序
The mechanism of action of 3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators, and to modulate the activity of various transcription factors, such as nuclear factor-kappa B and activator protein-1. It has also been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess significant biochemical and physiological effects. It has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to possess significant antifungal and insecticidal properties, which make it a potential candidate for use as a pesticide. In addition, it has been found to possess significant photoluminescent properties, which make it a potential candidate for use as a fluorescent material.
実験室実験の利点と制限
3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it possesses significant biological and physiological effects, making it a potential candidate for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that it may have potential side effects, which need to be carefully evaluated before use in experiments.
将来の方向性
There are several future directions for the study of 3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for various diseases. Another direction is to explore its potential applications in agriculture, such as its use as a pesticide. Additionally, further research is needed to evaluate its potential side effects and to develop strategies to minimize them. Finally, the photoluminescent properties of this compound make it a potential candidate for use in various applications, such as in the development of fluorescent materials for use in biomedical imaging.
合成法
3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione can be synthesized through various methods, including the reaction of 2-methylbenzoyl chloride with thiourea in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the thiourea nitrogen, followed by cyclization to form the thiazolidine ring. The resulting compound can then be purified through recrystallization or column chromatography.
Safety and Hazards
特性
IUPAC Name |
(2-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-4-2-3-5-9(8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNWABWTJNGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


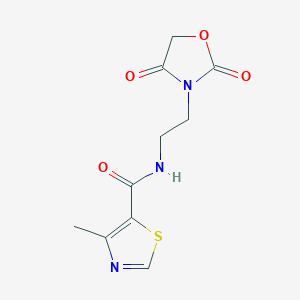

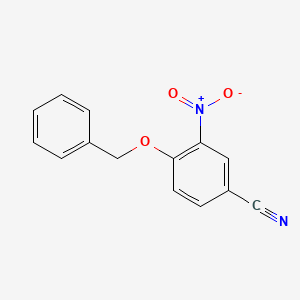

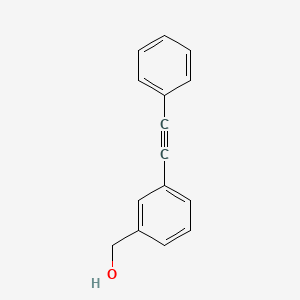
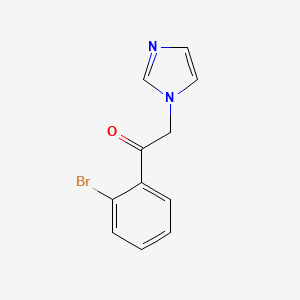
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
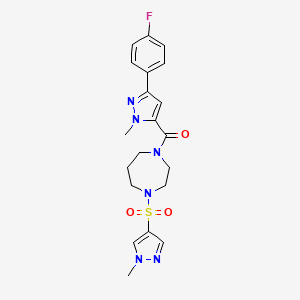
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
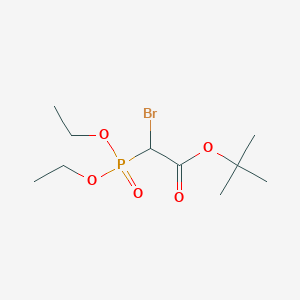
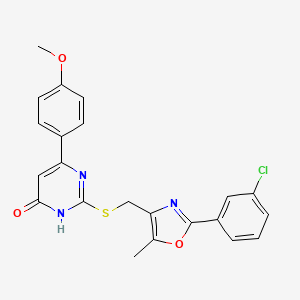
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
